3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine
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Overview
Description
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core substituted with diethoxy groups at positions 5 and 6, and a propan-1-amine chain at position 1.
Preparation Methods
The synthesis of 3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-diethoxyindole and 3-bromopropan-1-amine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine can be compared with other indole derivatives such as:
3-(4,6-Dimethoxy-1H-indol-2-yl)propan-1-amine: This compound has similar structural features but different substitution patterns, leading to variations in biological activity.
3-(1H-Indol-1-yl)propan-1-amine methanesulfonate: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-(5,6-diethoxyindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C15H22N2O2/c1-3-18-14-10-12-6-9-17(8-5-7-16)13(12)11-15(14)19-4-2/h6,9-11H,3-5,7-8,16H2,1-2H3 |
InChI Key |
SZLZRZGUTFHOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CN2CCCN)OCC |
Origin of Product |
United States |
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